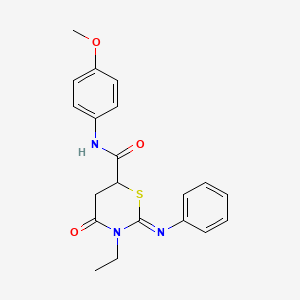![molecular formula C14H14N2O3S B15032353 Methyl 4-methyl-2-{[(2-methylphenyl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B15032353.png)
Methyl 4-methyl-2-{[(2-methylphenyl)carbonyl]amino}-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 4-METHYL-2-(2-METHYLBENZAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by its complex structure, which includes a thiazole ring substituted with a methyl group, a benzamido group, and a carboxylate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-METHYL-2-(2-METHYLBENZAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
METHYL 4-METHYL-2-(2-METHYLBENZAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxylate ester, converting it to an alcohol.
Substitution: The benzamido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of benzamido derivatives .
Aplicaciones Científicas De Investigación
METHYL 4-METHYL-2-(2-METHYLBENZAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mecanismo De Acción
The mechanism of action of METHYL 4-METHYL-2-(2-METHYLBENZAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiazole derivatives, such as:
- 2-Methyl-4-(2-methylbenzamido)benzoic acid
- Benzoxazoles
- Imidazoles
Uniqueness
What sets METHYL 4-METHYL-2-(2-METHYLBENZAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H14N2O3S |
|---|---|
Peso molecular |
290.34 g/mol |
Nombre IUPAC |
methyl 4-methyl-2-[(2-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H14N2O3S/c1-8-6-4-5-7-10(8)12(17)16-14-15-9(2)11(20-14)13(18)19-3/h4-7H,1-3H3,(H,15,16,17) |
Clave InChI |
LMCDNBRQSOUTOF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)NC2=NC(=C(S2)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-({4-Oxo-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-A]pyrimidin-3-YL}methylidene)-3-(propan-2-YL)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15032274.png)

![methyl (3-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B15032287.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B15032294.png)

![2-(4-fluorophenyl)-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B15032308.png)
![N-(4-Methoxyphenyl)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide](/img/structure/B15032316.png)
![4-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B15032318.png)
![N-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15032328.png)
![6-[(5Z)-5-{[2-(4-ethylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B15032340.png)
![Ethoxy[2-(2-{2-[ethoxy(hydroxy)phosphoryl]phenoxy}ethoxy)phenyl]phosphinic acid](/img/structure/B15032345.png)

![3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15032364.png)
![11-(4-Methylpiperidin-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B15032368.png)
